molecular formula C20H17FN6O3 B6509917 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide CAS No. 847382-52-9

2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6509917
CAS No.: 847382-52-9
M. Wt: 408.4 g/mol
InChI Key: JOWPXWSGZDFUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a 4-fluorophenylmethyl group at position 3 and an N-(4-methoxyphenyl)acetamide moiety at position 6 of the heterocyclic core. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group introduces electron-donating properties that may influence binding affinity .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3/c1-30-16-8-6-15(7-9-16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWPXWSGZDFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound’s primary targets are yet to be fully identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that our compound may also interact with a variety of targets, contributing to its potential biological activities.

Result of Action

Compounds with similar structures have shown cytotoxic activities against various cancer cell lines, suggesting that our compound may also have potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs sharing the triazolopyrimidine core but differing in substituents. Key parameters include molecular weight, substituent effects, and bioactivity (where available).

Structural Analogues and Substituent Variations

Compound Name Substituent at Position 3 Substituent at Position 6 (Acetamide) Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenylmethyl 4-Methoxyphenyl 453.43 Enhanced metabolic stability due to fluorine; moderate polarity from methoxy group .
N-(3,5-Dimethylphenyl)-2-[3-(4-fluorobenzyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide 4-Fluorophenylmethyl 3,5-Dimethylphenyl 449.45 Increased hydrophobicity from methyl groups; potential for improved membrane permeability.
2-[3-(4-Ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide 4-Ethoxyphenyl 2-Furylmethyl 437.44 Ethoxy group enhances electron density; furan introduces hydrogen-bonding capacity.
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide Phenylmethyl 2-Chlorophenylmethyl 452.90 Chlorine atom increases electrophilicity; may enhance target engagement via halogen bonding.

Bioactivity and Functional Insights

  • Target Compound: No direct bioactivity data is available in the provided evidence. However, structurally related compounds (e.g., triazolopyrimidines with 4-fluorophenyl groups) have shown inhibitory activity against kinases and enzymes like pLDH (plasmodium lactate dehydrogenase), a target in antimalarial research .
  • N-(3,5-Dimethylphenyl) Analog : The dimethylphenyl substituent may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors with similar substituents .
  • Ethoxyphenyl-Furylmethyl Analog : The ethoxy group’s electron-donating effect could modulate π-π stacking interactions, while the furan ring’s oxygen may participate in hydrogen bonding, as observed in analogs targeting nucleotide-binding domains .

Computational and Structure-Activity Relationship (SAR) Insights

  • Chemical Space Docking : highlights that substituent variations significantly impact docking scores in kinase targets. The 4-fluorophenylmethyl group in the target compound may enhance binding to hydrophobic subpockets compared to ethoxyphenyl analogs .
  • SAR Trends : Bioactivity clustering () suggests that fluorinated triazolopyrimidines cluster with kinase inhibitors, while methoxy-substituted analogs correlate with antiparasitic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.